Bienvenue dans la boutique en ligne BenchChem!

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Hydrogen-bond donor count Predicted pKa Lipophilicity modulation

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353973-39-3) is a racemic N-methyl-Cbz-protected 3-aminopiperidine derivative bearing a hydroxyethyl substituent on the piperidine nitrogen. With molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol, it combines a benzyl carbamate (Cbz) protecting group, a tertiary N-methyl carbamate, and a primary alcohol handle—three orthogonal functional groups that enable sequential synthetic manipulations.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B7916946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3
InChIKeyDOHVETKXYNZRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353973-39-3) Is a Strategic Intermediate for Piperidine-Based Drug Discovery


[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1353973-39-3) is a racemic N-methyl-Cbz-protected 3-aminopiperidine derivative bearing a hydroxyethyl substituent on the piperidine nitrogen . With molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol, it combines a benzyl carbamate (Cbz) protecting group, a tertiary N-methyl carbamate, and a primary alcohol handle—three orthogonal functional groups that enable sequential synthetic manipulations . This compound serves as a versatile building block for medicinal chemistry programs targeting kinase inhibitors, GPCR ligands, and CNS-penetrant molecules, where the precise placement of the N-methyl group and the hydroxyethyl arm on the piperidine scaffold critically influences downstream structure-activity relationships .

Why Procurement of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Cannot Be Satisfied by Generic In-Class Alternatives


Piperidine-based Cbz-protected amino alcohols are not interchangeable building blocks. The N-methyl carbamate motif present in CAS 1353973-39-3 eliminates the hydrogen-bond donor capacity of the carbamate nitrogen, in contrast to the corresponding NH-carbamate analog (CAS 1353984-55-0), which retains an additional H-bond donor . This single methylation event alters the compound's predicted pKa (15.00 ± 0.10) , lipophilicity, and metabolic stability profile, directly affecting reaction selectivity during subsequent N-deprotection, alkylation, or coupling steps . Furthermore, regioisomeric variants such as the 4-substituted piperidine analog (CAS 1353978-29-6) present the reactive amine at a different vector angle, leading to divergent molecular geometries in final target molecules . Substituting any of these analogs without experimental validation risks compromising synthetic yield, intermediate crystallinity, and ultimately the biological activity of the final compound.

Quantitative Differentiation Evidence for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester vs. Closest Analogs


N-Methyl Carbamate vs. NH-Carbamate: Hydrogen-Bond Donor Count and Predicted Physicochemical Consequences

The target compound bears an N-methyl group on the carbamate nitrogen, resulting in zero hydrogen-bond donors on the carbamate moiety, compared to one H-bond donor for the direct NH-carbamate analog CAS 1353984-55-0 . This structural difference is reflected in the predicted pKa of 15.00 ± 0.10 for the target compound , whereas the NH analog is expected to exhibit a lower pKa (typically ~13–14 for secondary carbamates) due to the acidic N–H proton. While direct experimental pKa comparison data are not available for this specific pair, this class-level difference in H-bond donor count is well-established to influence membrane permeability, CYP450 metabolic stability, and aqueous solubility in medicinal chemistry campaigns [1].

Hydrogen-bond donor count Predicted pKa Lipophilicity modulation

Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Protecting Group: Orthogonal Deprotection Compatibility

The target compound employs a Cbz protecting group, which is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), whereas the Boc-protected analog CAS 1353952-40-5 requires acidic conditions (TFA or HCl) for deprotection . This orthogonal reactivity is essential when the molecule contains acid-sensitive functionality elsewhere. The target compound's Cbz group can be removed quantitatively without affecting the hydroxyethyl arm or the N-methyl group, while the Boc group in CAS 1353952-40-5 would necessitate acidic conditions that may protonate the tertiary amine or induce elimination of the hydroxyethyl group. The molecular weight difference is also notable: target 292.37 g/mol vs. Boc analog 244.33 g/mol, reflecting a 48 g/mol mass increase that contributes to differential crystallinity and purification behavior .

Protecting group orthogonality Hydrogenolytic deprotection Acid lability

Racemic Mixture vs. Single Enantiomers: Suitability for Achiral vs. Stereospecific Synthetic Pathways

CAS 1353973-39-3 is supplied as a racemic mixture (≥95% purity) , whereas the (S)-enantiomer (CAS 1354003-57-8) and (R)-enantiomer (CAS 1354001-68-5) are available as chirally pure building blocks . For achiral synthetic targets or routes where racemization is inconsequential, the racemic mixture offers a significant cost advantage—typically 30–50% lower in price per gram compared to the enantiopure forms based on vendor listings . However, for stereospecific programs (e.g., tofacitinib intermediate synthesis requiring defined stereochemistry at the piperidine 3-position), the enantiopure versions are mandatory. The racemate thus serves as an economical scouting compound for early-stage SAR exploration, while the enantiopure compounds are reserved for late-stage optimization and scale-up.

Racemic synthesis Enantiomeric purity Chiral resolution

3-Position vs. 4-Position Substitution: Divergent Molecular Geometry and Vector Angle in Target Molecule Design

The target compound places the protected amine at the piperidine 3-position, while the regioisomeric analog CAS 1353978-29-6 anchors the carbamate at the 4-position via a methylene linker . Although both share the molecular formula C₁₆H₂₄N₂O₃ and molecular weight 292.37 g/mol, the 3-substituted scaffold projects the amine vector at approximately 60° relative to the piperidine ring plane, versus approximately 0° (axial/equatorial) for the 4-substituted analog . This geometric divergence is critical in fragment-based drug design and structure-based lead optimization, where the exit vector directly impacts target binding complementarity. Additionally, the 3-position isomer places the carbamate closer to the hydroxyethyl group, potentially enabling intramolecular hydrogen bonding that influences conformational pre-organization, a feature absent in the 4-substituted variant .

Substitution regiochemistry Vector angle Scaffold geometry

High-Value Application Scenarios for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Based on Quantitative Differentiation


Scouting Intermediate for CNS-Penetrant Kinase Inhibitor Programs

The zero H-bond donor count on the N-methyl carbamate (vs. one donor for the NH analog) favors passive blood-brain barrier penetration, making the racemic target compound an economical early-stage intermediate for CNS kinase inhibitor SAR studies where reduced hydrogen bonding correlates with improved CNS exposure [1].

Sequential Orthogonal Deprotection in Complex Natural Product-Like Scaffolds

The Cbz group of the target compound permits hydrogenolytic removal under neutral conditions, orthogonal to acid-labile protecting groups (e.g., Boc, trityl) or base-sensitive esters. This enables its use in multi-step syntheses of alkaloid-like libraries where acid exposure would degrade sensitive functionality .

Fragment-Based Drug Design Requiring a 3-Amino-Piperidine Exit Vector

The 3-position substitution provides a distinct exit vector (~60° from the piperidine ring plane) compared to the 4-position analog (~0°). Fragment libraries incorporating this scaffold sample a unique region of chemical space for target-based screening against GPCRs and ion channels .

Cost-Efficient Racemic Intermediate for Achiral Lead Optimization

For programs where the final target lacks stereochemical requirements at the piperidine 3-position, the racemic mixture offers a 30–50% cost reduction relative to enantiopure forms, allowing larger-scale SAR exploration before committing to chiral synthesis .

Quote Request

Request a Quote for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.